N-Boc-(2,3-diméthoxyphényl)-4-pipéridinylméthanone

Vue d'ensemble

Description

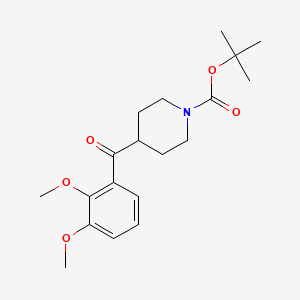

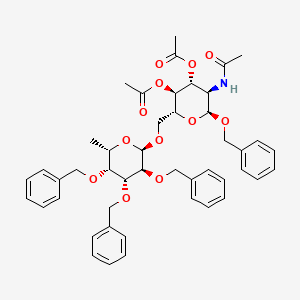

N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone, also known as Boc-DMP-4-PIP, is an organic compound that has been used in various scientific research applications. It is a derivative of piperidine, an organic compound containing a six-membered ring of nitrogen and carbon atoms. Boc-DMP-4-PIP has been used as a building block in organic synthesis, as well as a starting material for the synthesis of other compounds. This compound has also been used in biological and medicinal research, particularly in the study of enzyme inhibition and drug delivery systems.

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki–Miyaura

N-Boc-(2,3-diméthoxyphényl)-4-pipéridinylméthanone: peut être utilisée dans les réactions de couplage croisé de Suzuki–Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone en chimie organique. Cette réaction est connue pour ses conditions douces et sa tolérance à divers groupes fonctionnels, ce qui la rend idéale pour les synthèses organiques complexes .

Protodéboronation catalytique

Le composé peut servir de précurseur dans la protodéboronation catalytique des esters boroniques de pinacol. Ce processus est important pour l'hydrométhylation anti-Markovnikov formelle des alcènes, une transformation qui est précieuse dans la synthèse de molécules complexes .

Conception et administration de médicaments

En raison de la présence de la partie ester boronique, ce composé pourrait être étudié pour son potentiel dans la conception et les systèmes d'administration de médicaments. Les acides boroniques et leurs esters sont considérés pour de nouveaux médicaments et dispositifs d'administration de médicaments, en particulier en tant que porteurs de bore adaptés à la thérapie de capture de neutrons .

Études de stabilité et de réactivité

La stabilité des esters boroniques en milieu aqueux est un sujet de recherche en cours. Ce composé pourrait être utilisé dans des études pour comprendre la sensibilité à l'hydrolyse des esters pinacoliques de l'acide phénylboronique, ce qui est crucial pour le développement de médicaments contenant du bore stables et efficaces .

Mécanisme D'action

The mechanism of action of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP is not well understood. However, it is believed that this compound acts as an enzyme inhibitor, which means that it binds to the active site of an enzyme and prevents it from catalyzing its reaction. This can be useful for studying the effects of certain enzymes on biological processes. In addition, N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP may also act as a drug delivery system, as it can be used to form dendrimers that can transport drugs to specific sites in the body.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP are not well understood. However, this compound has been used in the study of enzyme inhibition and drug delivery systems. In particular, it has been used in the synthesis of inhibitors of the enzyme phosphodiesterase-4 (PDE-4). In addition, this compound has been used in the synthesis of dendrimers, which are macromolecular structures that can be used to deliver drugs to specific sites in the body.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP in lab experiments include its low cost and easy availability. In addition, this compound can be used as a building block in organic synthesis, as well as a starting material for the synthesis of other compounds. Furthermore, it can be used in the study of enzyme inhibition and drug delivery systems.

The limitations of using N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP in lab experiments include its lack of specificity, as it can bind to multiple sites on an enzyme. In addition, the mechanism of action of this compound is not well understood, and its biochemical and physiological effects are not well known.

Orientations Futures

Future research on N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP could include further studies on its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted on the use of this compound in the synthesis of inhibitors of the enzyme phosphodiesterase-4 (PDE-4). Furthermore, research could be conducted on the use of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP in the synthesis of dendrimers for drug delivery, as well as its potential use in other areas of medicinal and biological research. Finally, studies could be conducted to determine the optimal conditions for the synthesis of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP.

Propriétés

IUPAC Name |

tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-13(10-12-20)16(21)14-7-6-8-15(23-4)17(14)24-5/h6-8,13H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGQPSLNQQAJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675714 | |

| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139290-71-4 | |

| Record name | 1,1-Dimethylethyl 4-(2,3-dimethoxybenzoyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)